

Unraveling the Structural Landscape of Brominated Pyrazole Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-3-carboxylic acid

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Executive Summary

The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This is of paramount importance in the field of drug discovery and development, where structure-activity relationships guide the design of novel therapeutics. This technical guide focuses on the crystal structure of **4-bromo-1H-pyrazole-3-carboxylic acid**, a molecule of interest within medicinal chemistry.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed that as of the date of this publication, the experimental crystal structure of **4-bromo-1H-pyrazole-3-carboxylic acid** has not been determined or is not publicly available.

In the absence of direct experimental data for the target compound, this guide provides a detailed comparative analysis of the crystal structures of two closely related analogues: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate and 4-chloro-1H-pyrazole-3-carboxylic acid. The crystallographic data and experimental protocols for these compounds offer valuable insights into the likely structural motifs, intermolecular interactions,

and solid-state packing of the target molecule. This information can serve as a crucial reference point for researchers working on the synthesis, characterization, and computational modeling of **4-bromo-1H-pyrazole-3-carboxylic acid** and its derivatives.

Comparative Analysis of Analogue Crystal Structures

To provide a framework for understanding the potential solid-state conformation of **4-bromo-1H-pyrazole-3-carboxylic acid**, the crystal structures of two analogues are presented below.

4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate

The crystal structure of this compound reveals a complex interplay of hydrogen bonding and stacking interactions, with the dimethyl sulfoxide (DMSO) solvent molecule playing a key role in the supramolecular assembly.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[1][2][3][4]

Parameter	Value
Chemical Formula	C ₄ H ₂ BrN ₃ O ₄ ·C ₂ H ₆ OS
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.8751(6)
b (Å)	11.0506(10)
c (Å)	14.0569(12)
α (°)	90
β (°)	97.355(3)
γ (°)	90
Volume (Å ³)	1059.17(16)
Z	4
Temperature (K)	200
R-factor (Rgt(F))	0.0271
wR(F ²)	0.0664
CCDC No.	2449172

Table 2: Key Hydrogen Bond Geometry for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[2]

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	<(DHA) (°)
N1-H1...O5	-	1.94(2)	-	166(2)
O2-H2...O5 ⁱ	-	1.69(3)	-	174(3)

Symmetry code:
(i) 3/2-x, 1/2+y,
3/2-z

4-chloro-1H-pyrazole-3-carboxylic acid

The crystal structure of the chloro-analogue provides a direct comparison of the effect of halogen substitution on the crystal packing.

Table 3: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid[5]

Parameter	Value
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	25.4370(17)
b (Å)	6.9155(5)
c (Å)	13.0629(7)
α (°)	90
β (°)	110.558(6)
γ (°)	90
Volume (Å ³)	2151.6(3)
Z	16
Temperature (K)	293
R-factor (Rgt(F))	0.0552
wR(F ²)	0.2177
CCDC No.	2424717

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the analogue compounds are detailed below. These protocols serve as a reference for researchers aiming to crystallize **4-bromo-1H-pyrazole-3-carboxylic acid**.

Synthesis and Crystallization

2.1.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate^[1]

- Synthesis: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution of

$\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in a 1:2 molar ratio.

- Crystallization: The resulting colorless solution was left to crystallize at room temperature. After two days, colorless single crystals of the title compound were obtained.
- Post-processing: The crystals were filtered and washed with DMSO. The starting materials were purchased from Sigma-Aldrich.

2.1.2. 4-chloro-1H-pyrazole-3-carboxylic acid[5]

- Synthesis: The title compound was synthesized starting from 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) dissolved in acetic acid (100 ml). Concentrated HCl (11.17 ml) was added to this solution.

X-ray Data Collection and Structure Refinement

2.2.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[1]

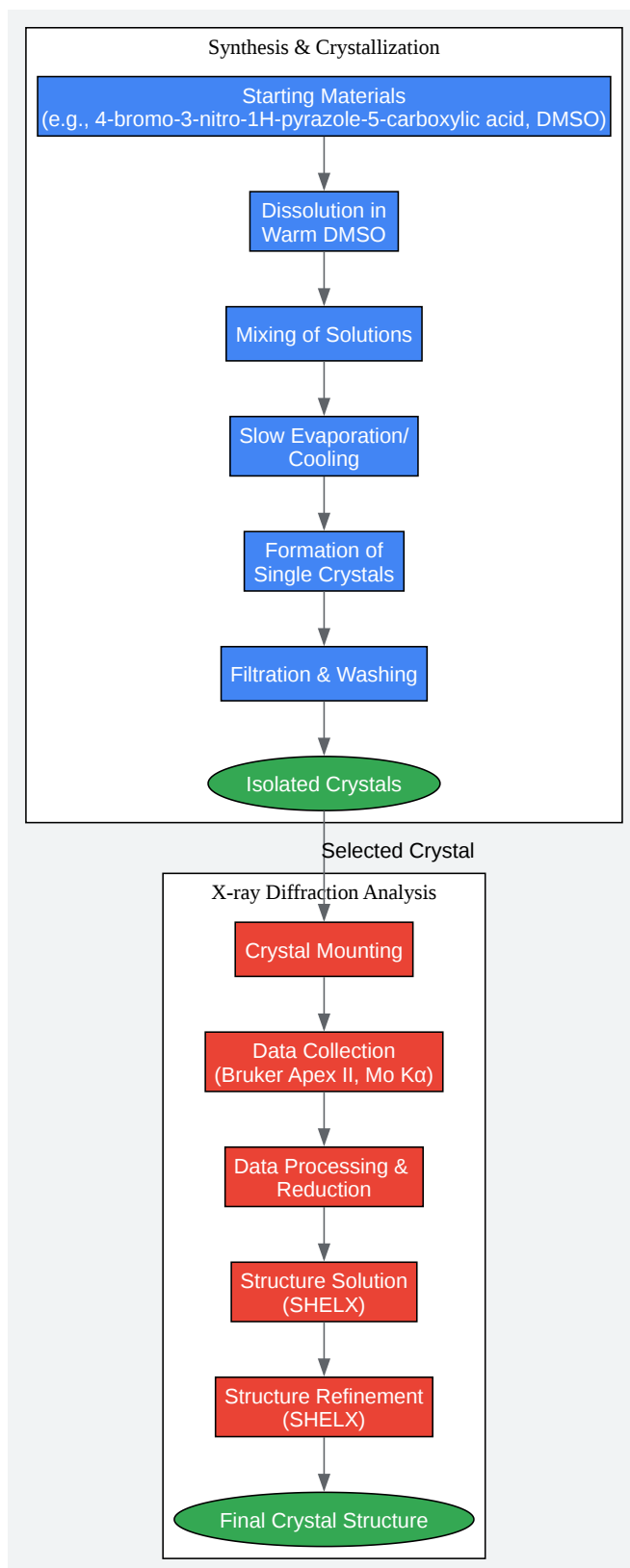
- Diffractometer: Bruker Apex II.
- Radiation: Mo K α ($\lambda = 0.71073 \text{ \AA}$).
- Scan Mode: φ and ω scans.
- Data Collection Temperature: 200 K.
- Structure Solution and Refinement: The structure was solved and refined using the SHELX programs. The N/O-bound hydrogen atoms were located from a difference Fourier map and refined isotropically.

2.2.2. 4-chloro-1H-pyrazole-3-carboxylic acid[5]

- Data Collection Temperature: 293 K.
- Structure Solution and Refinement: The structure was solved and refined using SHELXL.

Visualizations of Experimental Workflow and Intermolecular Interactions

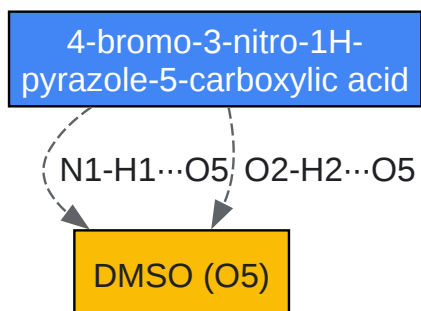
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the key intermolecular interactions observed in the analogue compounds.



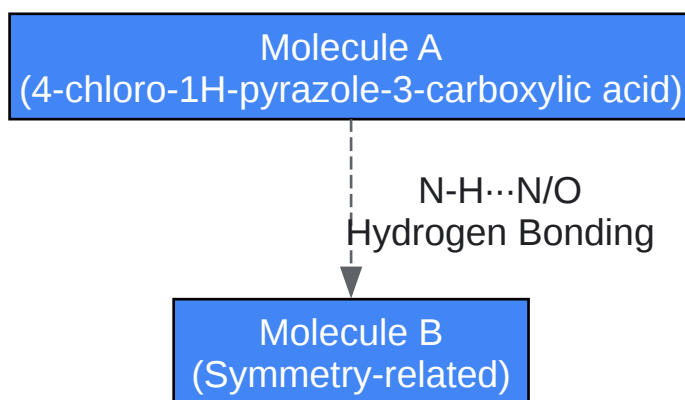
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Caption: Experimental workflow for the synthesis and crystal structure determination of a pyrazole derivative.

Hydrogen Bonding in 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate



Intermolecular Interactions in 4-chloro-1H-pyrazole-3-carboxylic acid



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References

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- 3. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C₄H₂N₃O₄·C₂H₆OS [[empowerhr4inno.udg.edu.me](#)]
- 4. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C₄H₂N₃O₄·C₂H₆OS [[empowerhr4inno.udg.edu.me](#)]
- 5. [researchgate.net \[researchgate.net\]](#)
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